![molecular formula C52H76Br2 B3120494 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene CAS No. 264281-45-0](/img/structure/B3120494.png)
2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
Overview
Description
2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene is a semiconducting polymer . It can be used as an acceptor molecule in the fabrication of organic electronic devices such as organic light emitting diodes (OLEDs) and organic field effect transistors (OFETs) .
Molecular Structure Analysis
The molecular formula of this compound is C52H76Br2 . The exact mass is 860.42933 g/mol and the monoisotopic mass is 858.43138 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 861.0 g/mol . It has a high XLogP3-AA value of 23.5, indicating it is very hydrophobic . It has no hydrogen bond donors or acceptors, and it has 28 rotatable bonds . The topological polar surface area is 0 Ų .Scientific Research Applications
1. Polymeric and Oligomeric Materials
2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene and its derivatives are utilized in the synthesis of novel polymeric and oligomeric materials. For example, poly(indenofluorene) (PIF), a low band gap hydrocarbon polymer, is synthesized using similar dihydroindeno[1,2-b]fluorene monomers. These polymers exhibit properties like red-shifted absorption maxima, indicating their potential in electronic applications (Reisch et al., 1996).
2. Light-Emitting Materials
Another significant application is in the field of light-emitting materials. Indenofluorene derivatives, including 2,8-diaminoindeno[1,2-b]fluorene, have been reported for their good luminous efficiency and potential in organic light-emitting diodes (LEDs) and thin-film transistors (TFTs). Their synthetic routes are optimized for better yield and application in OLED devices (Pham et al., 2011).
3. Organic Semiconductors
Dihydroindeno[1,2-b]fluorene derivatives are pivotal in the development of organic semiconductors. These compounds exhibit unique electronic properties due to their structural and electronic configurations, making them suitable for applications in organic solar cells and organic electronics (Poriel et al., 2018).
Mechanism of Action
Safety and Hazards
Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
2,8-dibromo-6,6,12,12-tetraoctylindeno[1,2-b]fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76Br2/c1-5-9-13-17-21-25-33-51(34-26-22-18-14-10-6-2)47-37-41(53)29-31-43(47)45-40-50-46(39-49(45)51)44-32-30-42(54)38-48(44)52(50,35-27-23-19-15-11-7-3)36-28-24-20-16-12-8-4/h29-32,37-40H,5-28,33-36H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRVXNYEDMCJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCCCC)CCCCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729639 | |
Record name | 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
264281-45-0 | |
Record name | 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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